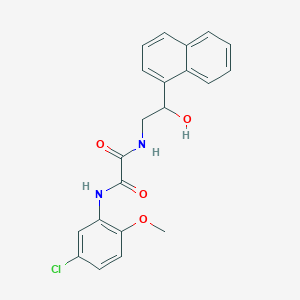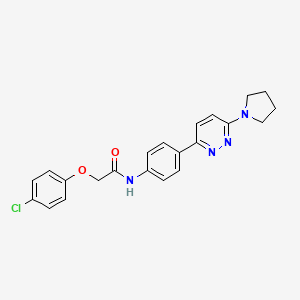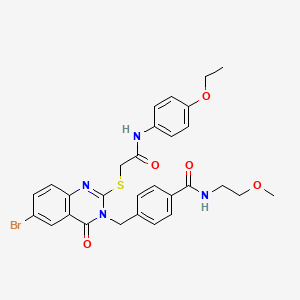
4-((6-bromo-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-bromo-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C29H29BrN4O5S and its molecular weight is 625.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Quinazoline derivatives are synthesized for their notable pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. These compounds are prepared through various synthetic routes and characterized using analytical and spectral data, such as IR, NMR, and Mass spectrometry. The pharmacological activities of these compounds are evaluated using standard methods, demonstrating their potential as effective agents in treating various conditions (Ch. Rajveer et al., 2010).
Antimicrobial and Antiviral Activities
Quinazolinone derivatives are investigated for their antimicrobial and antiviral activities. These compounds are synthesized and evaluated against a range of bacterial and viral pathogens, showing varying degrees of effectiveness. The structure-activity relationship studies help in understanding the molecular basis of their actions and pave the way for the development of new therapeutic agents with enhanced potency and selectivity (A. Abu‐Hashem et al., 2020).
Anticonvulsant and Analgesic Activities
The anticonvulsant and analgesic activities of quinazolinone derivatives are explored through the synthesis of novel compounds. These studies involve evaluating the synthesized compounds for their efficacy in reducing convulsive episodes and pain, comparing their activities to standard drugs. Such research highlights the potential of quinazolinone derivatives in the development of new treatments for neurological disorders and pain management (A. Rajasekaran et al., 2013).
Hybrid Molecules for Diuretic and Antihypertensive Effects
Research into quinazoline derivatives also includes the synthesis of hybrid molecules that exhibit both diuretic and antihypertensive effects. These compounds are designed by combining quinazolinone structures with sulfonamide derivatives, evaluated for their pharmacological activities in vivo. This approach aims to develop multifunctional drugs that can effectively manage conditions such as hypertension and fluid retention (M. Rahman et al., 2014).
Propiedades
IUPAC Name |
4-[[6-bromo-2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN4O5S/c1-3-39-23-11-9-22(10-12-23)32-26(35)18-40-29-33-25-13-8-21(30)16-24(25)28(37)34(29)17-19-4-6-20(7-5-19)27(36)31-14-15-38-2/h4-13,16H,3,14-15,17-18H2,1-2H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFPLXBLHHCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

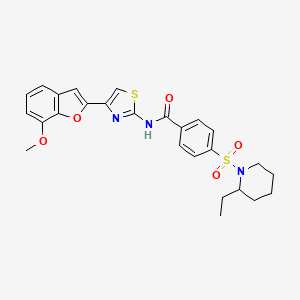


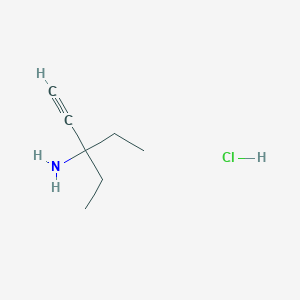
![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2730957.png)
![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)

![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)

![4-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methyl]morpholine](/img/structure/B2730964.png)
